REACTION_CXSMILES
|
Br[C:2]1[C:3]([S:13][CH3:14])=[N:4][C:5]([NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[N:6][CH:7]=1.[CH3:15][N:16](C=O)C>C(OCC)(=O)C.O.[Zn].[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:9]([NH:8][C:5]1[N:4]=[C:3]([S:13][CH3:14])[C:2]([C:15]#[N:16])=[CH:7][N:6]=1)([CH3:12])([CH3:11])[CH3:10] |f:5.6.7,8.9.10,11.12.13.14.15|
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Name
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5-Bromo-N-tert-butyl-4-(methylthio)pyrimidin-2-amine
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Quantity
|
3400 mg
|
Type
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reactant
|
Smiles
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BrC=1C(=NC(=NC1)NC(C)(C)C)SC
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Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
201 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Name
|
zinc cyanide
|
Quantity
|
940 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
552 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
564 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
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CUSTOM
|
Details
|
The layers of filtrate were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with 75 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with 2×50 mL brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil under reduced pressure
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Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica gel chromatography (0-30% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=NC=C(C(=N1)SC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.17 mmol | |
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |